2-decyldodecanoic Acid
Overview
Description
2-Decyldodecanoic Acid, also known by its CAS Number 2874-72-8, is a chemical compound with the molecular formula C22H44O2 . It has a molecular weight of 340.58400 .
Synthesis Analysis
The synthesis of 2-decyldodecanoic Acid involves several steps. One synthetic route involves the use of 1-iodo-Decane and Diethyl malonate . Another synthetic route involves the use of Lauric acid and 1-iodo-Decane .Molecular Structure Analysis
The molecular structure of 2-decyldodecanoic Acid is represented by the formula C22H44O2 . The exact mass of the molecule is 340.33400 .Chemical Reactions Analysis
One of the chemical reactions involving 2-decyldodecanoic Acid is the ketonic decarboxylation, which has been studied extensively in recent years . In this reaction, 2-decyldodecanoic Acid is converted to 12-tricosanone at moderate temperatures (250 °C, 280 °C and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w) and 5% (w/w) with respect to the dodecanoic acid .Scientific Research Applications
1. Profiling Targets of Palmitoylation Inhibitors
2-Decyldodecanoic acid, as a close analog to 2-bromopalmitate, is relevant in the study of lipid metabolism and protein S-palmitoylation. 2-Bromopalmitate is used to investigate cellular targets through click-enabled analogues, highlighting its role in protein S-palmitoylation and its effects on enzymes like DHHC palmitoyl acyl transferases (PATs) (Davda et al., 2013).
2. Decarboxylative Coupling Reactions in Organic Chemistry
The decarboxylative coupling of alkynyl carboxylic acids, including compounds structurally similar to 2-decyldodecanoic acid, is a key research area. This process is crucial for synthesizing p-conjugated compounds, employing catalysts like palladium and copper for C–C, C–N, C–P, and C–S bond formation (Park & Lee, 2013).
3. Chemical Properties and Equilibrium Studies
Investigations into the chemical equilibrium constants of 2-bromodecanoic acid, a compound similar to 2-decyldodecanoic acid, have been conducted. This includes understanding its dimerization constant and distribution coefficient, essential for solvent extraction processes (Nilsson et al., 2006).
4. Biocatalytic Production and Chemical Recycling
Research focuses on the biocatalytic production of chemicals like 2,5-furandicarboxylic acid (FDCA), where 2-decyldodecanoic acid analogs play a role. Such studies emphasize biocatalysis as a promising approach for synthesizing bio-based polymers, considering factors like reaction conditions, cost, and environmental impact (Yuan et al., 2019).
5. Medium-Chain-Length Polyhydroxyalkanoates Biosynthesis
The use of 2-alkenoic acids, closely related to 2-decyldodecanoic acid, in biosynthesizing medium-chain-length polyhydroxyalkanoates (PHAs) is significant. This research enhances our understanding of PHA recycling and its potential applications (Sato et al., 2012).
6. Synthesis of Hydroxy Acids
Studies on synthesizing hydroxy acids like 3-hydroxytetradecanoic acid from compounds similar to 2-decyldodecanoic acid contribute to understanding chemical synthesis processes and their implications for various industrial applications (Yang Lirong, 2007).
7. Selective Production of Decanoic Acid
Research on the selective production of decanoic acid, closely related to 2-decyldodecanoic acid, is crucial for understanding its use as a precursor for industrial chemicals and biofuels. This involves engineered cell factories and insights into carbon flux and bioprocess optimization (Kim & Gonzalez, 2018).
8. Catalytic Deoxygenation for Energy Applications
Investigations into the catalytic deoxygenation of bio-based 3-hydroxydecanoic acid, a compound related to 2-decyldodecanoic acid, focus on the production of secondary alcohols and alkanes. This research is pivotal for understanding the conversion of bio-derived materials into valuable chemicals and fuels (Mensah et al., 2020).
properties
IUPAC Name |
2-decyldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21(22(23)24)20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRHBXMVAHNFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471169 | |
Record name | 2-decyldodecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-decyldodecanoic Acid | |
CAS RN |
2874-72-8 | |
Record name | 2-decyldodecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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